![molecular formula C14H18FN3 B11737469 1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1856022-44-0](/img/structure/B11737469.png)
1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a butan-2-yl group and a 4-fluorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzylamine with 1-(butan-2-yl)-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
科学的研究の応用
1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(butan-2-yl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(butan-2-yl)-N-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine: Similar structure but with a chlorine substituent instead of fluorine.
1-(butan-2-yl)-N-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine: Similar structure but with a methyl substituent instead of fluorine.
1-(butan-2-yl)-N-[(4-bromophenyl)methyl]-1H-pyrazol-3-amine: Similar structure but with a bromine substituent instead of fluorine.
特性
CAS番号 |
1856022-44-0 |
|---|---|
分子式 |
C14H18FN3 |
分子量 |
247.31 g/mol |
IUPAC名 |
1-butan-2-yl-N-[(4-fluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3/c1-3-11(2)18-9-8-14(17-18)16-10-12-4-6-13(15)7-5-12/h4-9,11H,3,10H2,1-2H3,(H,16,17) |
InChIキー |
BYYYJXMIUJLOOG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737391.png)
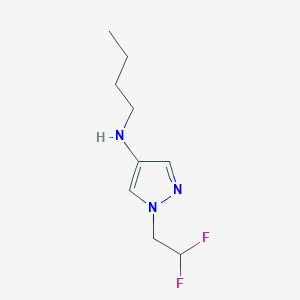
![3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737396.png)
![ethyl 4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11737400.png)
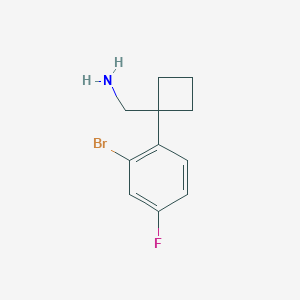
![N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737408.png)
![ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate](/img/structure/B11737412.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737413.png)
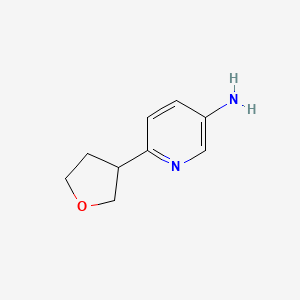
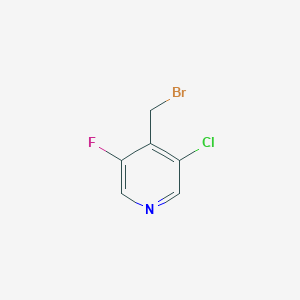
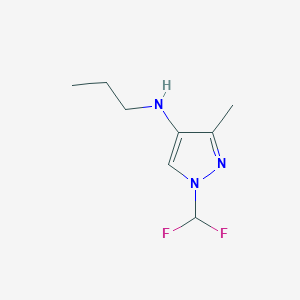
![(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737445.png)
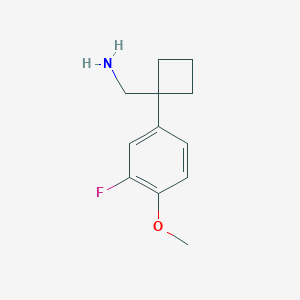
amine](/img/structure/B11737462.png)
